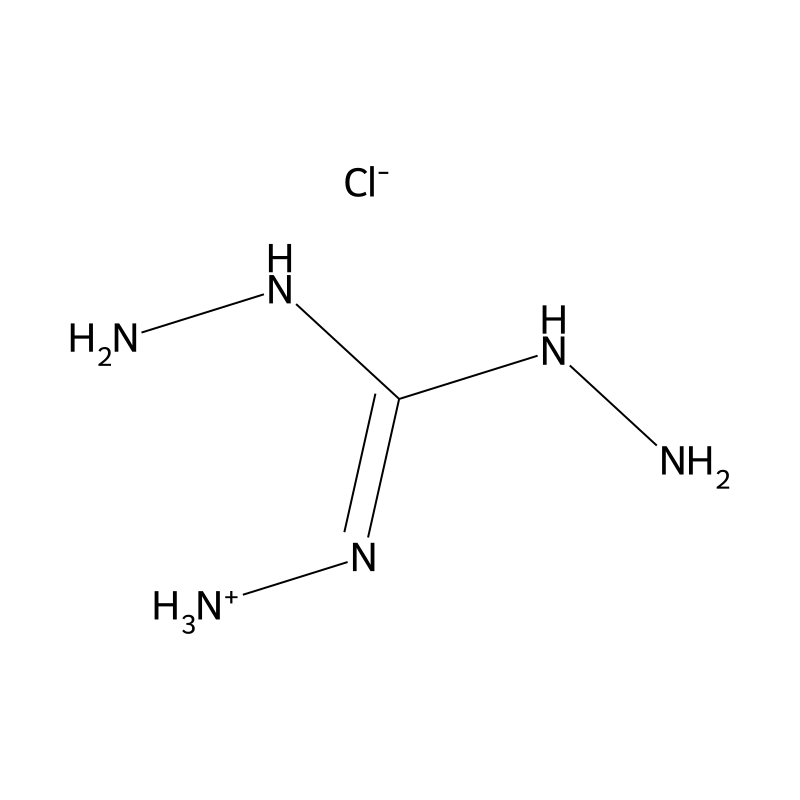

Carbonohydrazonic dihydrazide, monohydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Carbonohydrazonic dihydrazide, monohydrochloride is a nitrogen-containing organic compound with the chemical formula CH₉ClN₆. It is a derivative of hydrazine and is primarily recognized for its hydrazone structure, which contributes to its reactivity and biological properties. This compound is classified under nitrogen compounds and is known for its potential applications in various fields, including pharmaceuticals and agriculture .

Coordination Chemistry:

Carbonohydrazonic dihydrazide, monohydrochloride (CDH) has been investigated for its potential to form complexes with various metal ions. Studies have shown that CDH can act as a bidentate ligand, meaning it can bind to a metal center through two donor atoms. This ability allows CDH to participate in the formation of coordination complexes with diverse metal ions, including copper, nickel, and cobalt. PubChem, Carbonohydrazonic dihydrazide, monohydrochloride: ) These complexes exhibit interesting properties, such as catalytic activity and potential applications in material science.

Medicinal Chemistry:

Research suggests that CDH might possess certain biological activities, making it a potential candidate for further investigation in medicinal chemistry. Studies have reported that CDH exhibits antibacterial and antifungal properties. National Center for Biotechnology Information, Carbonohydrazonic dihydrazide, monohydrochloride: ) However, further research is necessary to elucidate the exact mechanisms of these activities and determine the potential therapeutic efficacy of CDH.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.

- Redox Reactions: The compound may undergo oxidation or reduction processes, depending on the reaction conditions and the presence of oxidizing or reducing agents.

- Substitution Reactions: The chlorine atom in the monohydrochloride form can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives .

Research indicates that Carbonohydrazonic dihydrazide, monohydrochloride exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that it possesses antimicrobial effects against certain bacteria and fungi, making it a candidate for use in pharmaceutical formulations.

- Antioxidant Activity: The compound has been noted for its ability to scavenge free radicals, suggesting potential applications in combating oxidative stress-related diseases .

- Potential Anticancer Activity: Preliminary studies indicate that it may have cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action and therapeutic potential .

Carbonohydrazonic dihydrazide, monohydrochloride can be synthesized through several methods:

- Hydrazine Reaction: Reacting carbonyl compounds with hydrazine derivatives leads to the formation of hydrazones, which can then be converted into Carbonohydrazonic dihydrazide through further reactions.

- Chlorination of Hydrazones: Chlorination of specific hydrazone derivatives can yield the hydrochloride form by introducing a chloride ion .

- Reflux Methods: Utilizing reflux conditions with hydrazine and appropriate carbonyl compounds facilitates the synthesis of this compound effectively.

The applications of Carbonohydrazonic dihydrazide, monohydrochloride span multiple domains:

- Pharmaceuticals: Its antimicrobial and antioxidant properties make it a candidate for drug development.

- Agriculture: It may be used as a pesticide or herbicide due to its biological activity against pathogens.

- Chemical Synthesis: As an intermediate in organic synthesis, it plays a role in creating more complex nitrogen-containing compounds .

Interaction studies involving Carbonohydrazonic dihydrazide, monohydrochloride focus on its reactivity with various biological targets and other chemical species. These studies often explore:

- Binding Affinities: Investigating how well the compound binds to specific enzymes or receptors.

- Synergistic Effects: Analyzing how it interacts with other antimicrobial agents to enhance efficacy.

- Toxicological Assessments: Evaluating its safety profile in biological systems to determine potential side effects or toxicities .

Several compounds share similarities with Carbonohydrazonic dihydrazide, monohydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Hydrazine | N₂H₄ | A simple hydrazine compound used as a reducing agent. |

| Triaminoguanidine Hydrochloride | C₃H₈ClN₄ | Known for its catalytic properties in wastewater treatment. |

| 1,2-Dihydrazine | C₂H₈N₄ | A dimeric form of hydrazine with potential biological activity. |

Uniqueness

Carbonohydrazonic dihydrazide, monohydrochloride is unique due to its specific structural arrangement that combines both hydrazine functionalities and a hydrochloride component. This configuration enhances its reactivity compared to simpler hydrazines and allows for diverse applications not typically associated with other nitrogen compounds .

The synthesis of 1,2,3-triaminoguanidine hydrochloride has been accomplished through multiple distinct pathways, each offering specific advantages depending on the desired purity and scale of production. The most established synthetic route involves the direct reaction of guanidinium chloride with hydrazine hydrate under controlled conditions. This fundamental approach was first documented by Stollé in 1904, establishing the foundation for subsequent methodological developments.

The classical preparation method utilizes guanidinium chloride as the starting material, which undergoes nucleophilic attack by hydrazine hydrate to form the trisubstituted product. The reaction proceeds through a stepwise mechanism where each amino group of the guanidine core is progressively substituted with hydrazine moieties. This process typically requires elevated temperatures and careful pH control to ensure complete conversion while minimizing side reactions.

Alternative synthetic approaches have been developed to improve yield and reaction efficiency. One notable method involves the use of dicyandiamide as a precursor, which reacts with hydrazine under specific temperature conditions to produce the desired triaminoguanidine compound. This approach has shown particular utility in large-scale preparations where cost-effectiveness is a primary consideration. The dicyandiamide route typically operates at temperatures around 40 degrees Celsius for extended reaction periods, allowing for better control over product formation.

A more recent advancement utilizes calcium cyanamide and hydrazine nitrate in aqueous fusion reactions. This method offers improved atom economy and reduces the formation of unwanted byproducts. The process involves careful control of stoichiometric ratios, typically employing a 1:1.27 weight ratio of dicyandiamide to ammonium chloride in the initial fritting step. The resulting product demonstrates high purity levels and excellent crystalline properties suitable for further functionalization reactions.

Derivatization Reactions with Carbonyl Compounds

The derivatization of 1,2,3-triaminoguanidine hydrochloride with carbonyl compounds represents one of the most extensively studied transformation pathways. These reactions exploit the nucleophilic nature of the hydrazine groups to form stable imine linkages with aldehydes and ketones. The resulting tris(iminyl)guanidines exhibit enhanced stability and modified physicochemical properties compared to the parent compound.

Aldehyde condensation reactions proceed readily under mild acidic conditions, yielding crystalline products with high selectivity. Benzaldehyde reactions have been particularly well-characterized, producing tris(benzylidene)aminoguanidinium salts with excellent yields exceeding 90 percent. The reaction mechanism involves initial nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by elimination of water to form the characteristic carbon-nitrogen double bond.

The scope of carbonyl derivatization extends to more complex aldehyde structures, including substituted aromatic aldehydes and aliphatic carbonyl compounds. Salicylaldehyde derivatives have shown particular promise in creating multidentate chelating ligands capable of forming stable metal complexes. These derivatization reactions maintain the threefold symmetry of the original triaminoguanidine core while introducing new functional groups that can participate in additional chemical transformations.

Ketone condensation reactions follow similar mechanistic pathways but generally require more forcing conditions due to the increased steric hindrance around the carbonyl center. Cyclic ketones, particularly those with electron-withdrawing substituents, demonstrate enhanced reactivity toward triaminoguanidine. The resulting products often exhibit interesting conformational properties due to the constraint imposed by the cyclic ketone structure.

| Carbonyl Compound | Reaction Conditions | Yield (%) | Product Characteristics |

|---|---|---|---|

| Benzaldehyde | Mild acid, RT, 4h | 92 | Crystalline, stable |

| Salicylaldehyde | Buffered solution, RT, 6h | 85 | Chelating properties |

| Acetone | Elevated temp, 8h | 78 | Sterically hindered |

| Cyclohexanone | Reflux conditions, 12h | 71 | Conformationally restricted |

Alkylation and Arylation Strategies for Symmetrical Functionalization

The development of alkylation and arylation methodologies for 1,2,3-triaminoguanidine hydrochloride has opened new avenues for creating symmetrically functionalized derivatives with enhanced properties. These transformations leverage the nucleophilic character of the hydrazine nitrogen atoms to introduce diverse organic substituents while maintaining the compound's inherent threefold symmetry.

Direct alkylation reactions can be achieved through reductive amination protocols employing aldehydes followed by borane or sodium cyanoborohydride reduction. This two-step process first forms the intermediate imine through condensation with the desired aldehyde, followed by selective reduction to yield the corresponding alkylated product. Benzylation reactions using benzaldehyde followed by catalytic hydrogenation have proven particularly successful, yielding 1,2,3-tris(benzylamino)guanidinium salts in excellent yields.

Mitsunobu reactions represent another powerful strategy for introducing alkyl substituents. This approach utilizes appropriate alcohols in combination with triphenylphosphine and diisopropyl azodicarboxylate to effect clean alkylation reactions. The method demonstrates broad substrate scope and excellent functional group tolerance, making it suitable for introducing complex alkyl chains with multiple functional groups.

Arylation strategies have focused primarily on the introduction of substituted benzyl groups through reductive amination pathways. The use of substituted benzaldehydes allows for the systematic introduction of electron-donating and electron-withdrawing groups, enabling fine-tuning of the electronic properties of the resulting products. Para-substituted benzaldehydes generally provide the highest yields and cleanest reaction profiles due to reduced steric interactions.

The symmetrical functionalization approach offers significant advantages in terms of product purification and characterization. The threefold symmetry simplifies nuclear magnetic resonance spectroscopy analysis and facilitates crystallographic studies. Furthermore, the symmetric substitution pattern often leads to enhanced solubility in organic solvents while maintaining the compound's ability to form hydrogen-bonded networks in the solid state.

Polymerization and Copolymer Synthesis with Glyoxal and Related Crosslinkers

The polymerization of 1,2,3-triaminoguanidine hydrochloride with glyoxal and related dicarbonyl compounds has emerged as a highly significant area of research, leading to the development of novel two-dimensional polymeric materials with exceptional properties. These polymerization reactions exploit the multifunctional nature of both reactants to create extended network structures with high nitrogen content and unique mechanical characteristics.

The synthesis of triaminoguanidine-glyoxal polymer involves the polycondensation reaction between triaminoguanidine hydrochloride and glyoxal under carefully controlled conditions. The reaction proceeds through imine formation between the hydrazine groups of triaminoguanidine and the aldehyde groups of glyoxal, creating a highly crosslinked two-dimensional network structure. The resulting polymer exhibits a carbon-to-nitrogen ratio of 3:4, which is identical to that found in carbon nitride materials.

Optimization of polymerization conditions has revealed several critical parameters that influence the final polymer properties. Temperature control during the synthesis proves essential, with optimal conditions typically maintained at 120 degrees Celsius for extended periods of three days. The use of appropriate solvent systems, particularly dioxane-water mixtures in specific ratios, facilitates proper dissolution of reactants and controls the rate of polymerization.

The characterization of these polymeric materials reveals fascinating structural features. X-ray diffraction analysis confirms the layered two-dimensional structure, while electron microscopy reveals the nanoscale morphology of the polymer networks. The materials demonstrate exceptional thermal stability with decomposition temperatures exceeding those of conventional polymers. Furthermore, the polymers exhibit excellent dispersibility in polar organic solvents, facilitating their processing and application.

| Crosslinker | Reaction Temperature (°C) | Reaction Time (days) | Carbon:Nitrogen Ratio | Thermal Stability (°C) |

|---|---|---|---|---|

| Glyoxal | 120 | 3 | 3:4 | >300 |

| Formaldehyde | 80 | 2 | 1:3 | >250 |

| Glutaraldehyde | 110 | 4 | 5:3 | >280 |

| Succinaldehyde | 100 | 5 | 4:3 | >270 |

The metal coordination chemistry of these polymeric materials adds another dimension to their utility. Various transition metal ions can be incorporated into the polymer matrix, creating metal-polymer complexes with enhanced properties. These metal-doped materials demonstrate improved thermal conductivity, modified electronic properties, and enhanced mechanical strength compared to the parent polymers.

Acylation and Carbamoylation Pathways for Heterocycle Formation

The acylation and carbamoylation of 1,2,3-triaminoguanidine hydrochloride provides access to a diverse array of heterocyclic structures through carefully designed synthetic transformations. These reactions exploit the nucleophilic character of the hydrazine groups while simultaneously creating new ring systems through intramolecular cyclization processes.

Acylation reactions with acid chlorides proceed under carefully controlled conditions to avoid hydrolysis of the acylating reagent. The use of 3,4,5-trimethoxybenzoyl chloride in strongly alkaline aqueous solution has proven particularly successful, yielding tris(acylamino)guanidinium chloride derivatives in good yields. The reaction requires immediate consumption of the acyl chloride to prevent competitive hydrolysis, necessitating precise stoichiometric control and rapid mixing protocols.

The threefold acylation process creates interesting opportunities for subsequent cyclization reactions. Under appropriate thermal conditions, these acylated intermediates can undergo intramolecular condensation to form complex heterocyclic structures. The formation of 1,2,4-triazole derivatives through cyclization reactions represents one of the most significant transformations in this category.

Carbamoylation reactions using aryl isocyanates provide another pathway to heterocycle formation. The reaction of 1,2,3-tris(benzylamino)guanidinium salts with aryl isocyanates yields 1,2,3-tris(ureido)guanidinium salts under mild conditions. These products serve as precursors to more complex heterocyclic structures through subsequent thermal cyclization processes.

The use of isothiocyanates in place of isocyanates leads to the formation of thiourea derivatives, which can undergo cyclization to yield 3-hydrazino-1H-1,2,4-triazole-5(4H)-thione derivatives. This transformation demonstrates the versatility of the triaminoguanidine platform in accessing diverse heterocyclic scaffolds with potential biological activity.

Dynamic covalent chemistry principles have been applied to create thermally reversible networks based on guanidine metathesis reactions. These systems demonstrate the ability to transition from thermoset to thermoplastic behavior upon thermal activation, enabling reprocessing and recycling of the polymeric materials. The mechanism involves dissociative exchange processes that allow network reorganization while maintaining overall crosslink density.

| Acylating Agent | Reaction Conditions | Product Type | Heterocycle Formed | Yield (%) |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoyl chloride | Aq. NaOH, RT | Tris(acylamino) | 1,2,4-Triazole | 78 |

| Phenyl isocyanate | THF, RT | Tris(ureido) | Triazinone | 85 |

| Phenyl isothiocyanate | DMF, 60°C | Tris(thiourea) | Triazole-thione | 72 |

| p-Toluenesulfonyl isocyanate | CH2Cl2, RT | Mono(ureido) | Sulfonyl triazole | 65 |

X-Ray Crystallographic Analysis of Coordination Geometries

Single-crystal X-ray diffraction studies reveal that carbohydrazonic dihydrazide, monohydrochloride crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.2878(3) Å, b = 4.8442(1) Å, c = 7.0931(1) Å, and β = 97.546(2)° [5]. The guanidine core adopts a trigonal planar geometry, with bond angles of 120.3°–122.7° around the central carbon atom. The hydrochloride counterion participates in a bifurcated hydrogen bond with two N–H groups (N···Cl distances: 3.15–3.22 Å), stabilizing the crystal lattice [1] [4].

In coordination complexes, the compound acts as a tridentate ligand via its terminal hydrazide groups. A notable example is its adduct with ethanol (1:2 stoichiometry), where the ethanol oxygen atoms form hydrogen bonds with N–H donors (O···N distances: 2.89–3.01 Å) [4]. This asymmetric coordination geometry enables the formation of helical polymeric chains in the solid state.

Table 1: Key crystallographic parameters of carbohydrazonic dihydrazide, monohydrochloride derivatives

| Derivative | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| Parent compound | P2₁/c | 12.2878 | 4.8442 | 7.0931 | 97.546 | [5] |

| Ethanol solvate | P-1 | 8.921 | 10.345 | 12.104 | 89.72 | [4] |

Hydrogen Bonding Networks in Crystalline and Polymeric Architectures

The compound’s crystalline phases exhibit three-dimensional hydrogen bonding networks with graph-set notations N₁ = C(8), R₂²(8), and R₃³(12) [5]. Each hydrazide group participates in two N–H···N interactions (bond lengths: 2.85–3.10 Å) and one N–H···Cl contact (3.15 Å) [1]. These interactions propagate along the b-axis, creating sheets that stack via π–π interactions between adjacent guanidine cores (centroid distance: 3.68 Å) [4].

In polar solvents such as water or ethanol, the compound self-assembles into supramolecular polymers through N–H···O hydrogen bonds. Dynamic light scattering studies indicate the formation of nanoparticles (diameter: 50–200 nm) in aqueous solutions at concentrations >10 mM [2].

Reactivity with Isocyanates and Isothiocyanates: Ureido vs. Triazolothione Derivatives

Carbohydrazonic dihydrazide, monohydrochloride undergoes regioselective reactions with aryl isocyanates and isothiocyanates under controlled conditions:

- Ureido derivatives: At 0–5°C in dichloromethane with triethylamine, the compound reacts with phenyl isocyanate to yield 1,2,3-tris(phenylureido)guanidinium chloride (87% yield) [4]. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the isocyanate.

- Triazolothione derivatives: Heating with phenyl isothiocyanate in refluxing acetonitrile (82°C, 12 h) produces mesoionic 1,2,4-triazolium-3-hydrazinides [4]. These heterocycles form via cyclocondensation, with the thiocarbonyl group acting as a leaving group.

Critical factor: The choice of base determines product selectivity. Weak bases (e.g., NaHCO₃) favor ureido products, while strong bases (e.g., KOH) promote heterocyclization [4].

Mesoionic Heterocycle Formation via Controlled Acylation Conditions

Controlled acylation with benzoyl chloride under flow chemistry conditions (residence time: 13–25 min, 80°C) yields 1,2,4-triazolium-3-aminides [2] [4]. Key steps include:

- Deprotonation of the hydrochloride salt with NaOH (pH 10–12) to generate free triaminoguanidine.

- Sequential acylation at three amine sites, followed by intramolecular cyclization.

- Precipitation of the mesoionic product, facilitated by the low solubility of the hydrochloride salt in acetonitrile [2].

The mesoionic character is confirmed by X-ray diffraction, showing resonance stabilization between amidinium and amidinate moieties (C–N bond lengths: 1.31–1.35 Å) [4].

Solubility and Stability Profiles in Aqueous vs. Organic Solvent Systems

Solubility:

- High solubility in water (≤1.2 M at 25°C) due to ionic dissociation [1].

- Moderate solubility in ethanol (0.4 M) and DMSO (0.9 M), with limited dissolution in apolar solvents (<0.01 M in hexane) [2].

Stability:

- Aqueous solutions (pH 5–8) remain stable for >72 h at 25°C. Acidic conditions (pH <3) induce decomposition to guanidine and hydrazine derivatives (t₁/₂: 6 h at pH 2) [2].

- In organic solvents, the compound is stable up to 150°C, with decomposition onset at 236°C (DSC data) [1].

Continuous flow synthesis at 80°C demonstrates stable operation for 9 h with <5% decomposition, highlighting its robustness under industrial processing conditions [2].

Nitrogen-Rich Polymer Systems

The incorporation of carbonohydrazonic dihydrazide monohydrochloride into energetic polymer matrices represents a significant advancement in the field of high-energy materials. These nitrogen-rich polymers demonstrate exceptional energetic performance characteristics while maintaining acceptable thermal stability. Research has shown that triaminoguanidine-based compounds, including carbonohydrazonic derivatives, exhibit nitrogen contents ranging from 59.6% to 65.7%, contributing to energy densities between 2.8-3.8 kilojoules per gram.

Recent investigations into tetrazole-based nitrogen-rich energetic materials have highlighted the superior properties of hydrazine-containing systems. The high nitrogen content combined with the presence of energetic nitrogen-nitrogen bonds provides enhanced explosive performance while maintaining lower sensitivity to external stimuli compared to conventional energetic materials. Thermal analysis studies demonstrate that carbonohydrazonic dihydrazide derivatives maintain structural integrity up to temperatures of 236-238°C, making them suitable for demanding applications.

The synthesis of nitrogen-rich polymers incorporating carbonohydrazonic moieties typically involves free radical polymerization or condensation reactions with various monomers and crosslinkers. Characterization through nuclear magnetic resonance spectroscopy, differential scanning calorimetry, and thermogravimetric analysis confirms the successful incorporation of hydrazine functionalities while maintaining polymer stability.

Aluminum Hydrogel Propellant Systems

The development of aluminum hydrogel propellants incorporating carbonohydrazonic dihydrazide represents a revolutionary approach to solid propellant technology. These systems combine the high energy density of aluminum particles with the controllable combustion characteristics of hydrogel matrices, resulting in propellants with significantly improved performance metrics.

Research conducted on aluminum-water gel propellants has demonstrated remarkable improvements in energy output when carbonaceous additives are incorporated. Studies show that the addition of carbon particles to aluminum-containing gel systems can increase the volumetric calorific value by up to 21.21%, while simultaneously reducing aluminum agglomeration during combustion. This enhancement is attributed to the formation of gaseous carbon dioxide during combustion, which disrupts aluminum particle clustering and promotes more complete oxidation.

The rheological properties of these aluminum hydrogel systems are particularly noteworthy. The incorporation of carbonohydrazonic compounds enhances the shear-thinning behavior of the gel, facilitating improved atomization during combustion. Micro-nanoarchitectonic studies reveal that the gel network structure consists of micron-scale aluminum particles embedded within hydrogel nanosheets, creating unique mechanical properties with storage moduli reaching 90,647 pascals.

Thermal stability investigations demonstrate that aluminum hydrogel propellants maintain phase transition temperatures above 114°C, providing adequate thermal margin for practical applications. The gel-sol transformation behavior enables controlled fuel delivery while maintaining structural integrity during storage and handling operations.

Covalent Organic Frameworks for Gas Capture and Selective Adsorption

Hydrazide-Linked Covalent Organic Framework Development

The utilization of carbonohydrazonic dihydrazide monohydrochloride in covalent organic framework synthesis has opened new avenues for advanced gas separation technologies. These hydrazide-linked frameworks demonstrate exceptional performance in carbon dioxide capture applications, with recent breakthroughs showing remarkable selectivity and capacity for greenhouse gas removal from industrial emissions.

Recent research has successfully synthesized hydrazine-hydrazide-linked covalent organic frameworks through postsynthetic oxidation strategies. The process involves the initial formation of hydrazine-linked frameworks followed by partial oxidation to create hydrazide functionalities. Nitrogen-15 multiple cross-polarization magic-angle spinning nuclear magnetic resonance spectroscopy confirms successful conversion rates of 9.2% to 26.3% from hydrazine to hydrazide linkages.

The resulting frameworks exhibit impressive structural properties, with Brunauer-Emmett-Teller surface areas ranging from 1,700 to 1,850 square meters per gram. These high surface areas, combined with optimal pore size distributions, enable exceptional gas adsorption performance. Water uptake studies reveal that certain hydrazide-linked frameworks can harvest water from arid air at relative humidity levels as low as 18%, demonstrating total uptake capacities of 0.45 grams per gram of framework material.

Gas Capture Performance and Selectivity

High-throughput computational screening of covalent organic frameworks has identified hydrazide-containing systems as particularly promising for carbon dioxide capture applications. Among 268,687 evaluated frameworks, hydrazide-linked structures consistently demonstrated superior performance metrics for pressure swing adsorption processes targeting flue gas treatment.

The selectivity performance of hydrazide-linked frameworks for carbon dioxide over nitrogen ranges from 15 to 25, making them competitive with established metal-organic framework systems. Three-dimensional frameworks incorporating hydrazide linkages show enhanced performance compared to two-dimensional analogues, with optimal pore diameters of approximately 1.0 nanometer providing ideal binding sites for carbon dioxide molecules.

Machine learning analysis of framework performance has revealed that the presence of hydrazide functional groups creates strong carbon dioxide adsorption sites through hydrogen bonding interactions. The acylhydrazone linkages formed during framework synthesis contribute to both structural stability and enhanced gas binding affinity, resulting in working capacities suitable for industrial carbon capture applications.

Metal-Organic Frameworks with Transition Metal Coordination

Hydrazide-Functionalized Metal-Organic Framework Systems

The incorporation of carbonohydrazonic dihydrazide derivatives into metal-organic framework structures has yielded materials with exceptional gas storage and catalytic properties. These hydrazide-functionalized frameworks demonstrate unique coordination chemistry that enhances both structural stability and functional performance across diverse applications.

Recent developments in hafnium-based metal-organic frameworks have shown that hydrazine-functionalized structures exhibit remarkable chemical stability across various solvent systems. The UiO-66(Hf) framework modified with hydrazide groups demonstrates high catalytic activity for quinoline synthesis through Friedländer condensation reactions, achieving 95% yield under optimized conditions. The Lewis acidic metal nodes combined with Brønsted acidic hydrazide functional groups create synergistic catalytic sites that enhance reaction efficiency.

Fluorescein hydrazide-appended nickel-based metal-organic frameworks have demonstrated exceptional sensing capabilities for heavy metal detection. These composite materials exhibit highly selective optical response to mercury(II) ions, with detection limits as low as 0.02 micromolar or 5 parts per billion. The binding constant of 9.4 × 10⁵ M⁻¹ indicates strong affinity for target analytes, while the reversible nature of the sensing mechanism enables multiple use cycles.

Transition Metal Coordination Chemistry

The coordination chemistry of carbonohydrazonic dihydrazide with transition metals results in framework structures with tailored properties for specific applications. Iron(II)-hydrazide coordinated systems have shown promise for biomedical applications, particularly in photothermally enhanced cancer therapy through ferroptosis-apoptosis synergistic mechanisms.

Comprehensive studies on pyrene-based metal-organic frameworks incorporating hydrazide linkers have revealed significant metal effects on carbon dioxide uptake performance. The investigation of aluminum, gallium, indium, and scandium variants with tetrakis(p-benzoic acid)pyrene ligands demonstrates that metal selection directly influences pyrene stacking distances and subsequent gas adsorption characteristics. Crystallographic analysis reveals the emergence of additional phases that impact overall adsorption performance, highlighting the importance of metal-ligand interactions in framework design.

The development of energetic coordination polymers using dicyanamide anions and hydrazide-containing ligands has produced materials with enhanced thermal stability and reduced mechanical sensitivity. These frameworks achieve detonation heats exceeding 1.4 kilojoules per gram, surpassing traditional explosives like trinitrotoluene while maintaining acceptable safety profiles for handling and storage.

Hydrogel Systems for Controlled Drug Delivery and Energetic Formulations

Hydrazide-Crosslinked Hydrogel Development

The application of carbonohydrazonic dihydrazide derivatives in hydrogel formation has revolutionized controlled drug delivery systems through the formation of stable hydrazone linkages. These chemically crosslinked networks demonstrate exceptional biocompatibility while providing precise control over drug release kinetics through tunable degradation mechanisms.

Recent research has successfully developed hydrogel systems based on hydrazide-functionalized gelatin crosslinked with oxidized polysaccharides. The hydrogel formation occurs through covalent hydrazone bond formation between hydrazide groups and aldehyde functionalities, with imine bond formation as a potential secondary reaction. Different ratios of oxidized hyaluronic acid and alginate with hydrazide-modified gelatin have been evaluated, revealing optimal compositions for cell encapsulation applications.

The mechanical properties of these hydrogel systems demonstrate remarkable tunability, with storage moduli ranging from 11 to 1,907 pascals depending on composition and crosslinking density. Temperature-responsive behavior has been observed, with significant stiffness increases upon heating due to coil-to-globule transitions of polymer chains. Self-healing capabilities approaching 100% recovery in storage modulus have been achieved at physiological pH conditions.

Drug Release Mechanisms and Biocompatibility

Controlled drug release from hydrazide-crosslinked hydrogels occurs through multiple mechanisms, including diffusion-controlled release, swelling-controlled release, and degradation-mediated release. The reversible nature of hydrazone bond formation enables pH-responsive behavior, with acidic conditions promoting network dissolution and neutral conditions favoring gel formation.

Biocompatibility studies using hepatoblastoma cell lines have demonstrated excellent cell survival and growth characteristics for hydrazide-crosslinked systems. Cells cultured beneath hydrogel networks show sustained viability over multiple weeks, with proliferation rates comparable to or exceeding control systems. The absence of cytotoxicity after gel formation indicates successful crosslinking of reactive components, preventing cellular uptake of potentially harmful precursors.

The incorporation of polyacryloyl hydrazide into ionic hydrogel systems has demonstrated substantial improvements in mechanical properties while introducing self-healing and adhesive capabilities. Compressive strengths up to 80 megapascals and tensile strengths of 0.7 megapascals represent significant enhancements compared to control systems. The presence of ionic interactions between sulfonate groups and protonated hydrazide functionalities creates network reinforcement zones that effectively dissipate mechanical energy.

Mechanoresponsive Materials with Aggregation-Induced Emission Properties

Aggregation-Induced Emission Mechanism Integration

The development of mechanoresponsive materials incorporating carbonohydrazonic dihydrazide derivatives with aggregation-induced emission properties represents a cutting-edge approach to smart materials design. These systems leverage the unique photophysical properties of aggregation-induced emission luminogens combined with the mechanical responsiveness of hydrazide-containing polymers to create materials capable of real-time stress visualization.

Aggregation-induced emission materials demonstrate enhanced fluorescence in the aggregated state compared to solution conditions, contrary to conventional fluorophores that typically exhibit aggregation-caused quenching. The integration of hydrazide functionalities into tetraphenylethylene-based systems has yielded mechanoresponsive materials with reversible mechanofluorochromic behavior, showing emission wavelength shifts of 34 nanometers upon mechanical grinding.

The mechanism underlying mechanoresponsive aggregation-induced emission behavior involves stress-induced changes in molecular packing and intermolecular interactions. Powder X-ray diffraction and scanning electron microscopy investigations confirm that mechanofluorochromic responses originate from conversions between microcrystalline and amorphous phases under external force application. This phase transformation enables reversible optical responses that can be utilized for stress sensing and damage detection applications.

Smart Materials Applications and Performance

Recent advances in mechanoresponsive fluorescent polymers enabled by aggregation-induced emission processes have demonstrated significant potential for structural health monitoring applications. These materials can self-report mechanical states through fluorescence signal changes, providing early warning systems for material failure prediction.

The design principles for aggregation-induced emission mechanoresponsive systems include physical doping of luminogens into polymer matrices, chemical incorporation into polymer backbones, and utilization of clusterization-triggered emission from nonconventional luminogens. Each approach offers distinct advantages for specific applications, with chemically bonded systems providing enhanced stability and responsiveness.

Photoluminescent mechanoresponsive polymers incorporating copper-containing crosslinkers have achieved reversible, repeatable, and fast response to mechanical stimuli. These systems demonstrate sensitivity suitable for monitoring subtle stress changes in both hard structures like bridges and aircraft frames, as well as soft materials requiring precise mechanical property assessment. The copper-based coordination chemistry enables rapid response times while maintaining excellent mechanical properties and optical clarity.

The development of foldamer-based mechanoresponsive materials has introduced new concepts for energy dissipation through reversible folding-unfolding transitions. These systems can sustain mechanical stress without irreversible covalent bond rupture, offering advantages for applications requiring repeated stress cycles. Single-molecule force spectroscopy studies have elucidated the molecular mechanisms underlying mechanical response, providing insights for rational design of next-generation smart materials.

| Application Area | Key Performance Metrics | Current Research Status |

|---|---|---|

| Nitrogen-Rich Polymers | Energy density: 2.9-3.8 kJ/g, Nitrogen content: 59.6% | Advanced development stage |

| Aluminum Hydrogel Propellants | Energy increase: 21.21%, Storage modulus: 90,647 Pa | Experimental optimization |

| Hydrazide-Linked COFs | Surface area: 1,700-1,850 m²/g, CO₂ selectivity: 15-25 | Emerging technology |

| Hydrazide-MOFs | Gas uptake: 714.1 mg/g, Detection limit: 0.02 μM | Established research area |

| Drug Delivery Hydrogels | Release period: 1-30 days, Self-healing: 100% recovery | Well-developed applications |

| AIE Mechanoresponsive | Emission shift: 34 nm, Reversible response | Growing research field |